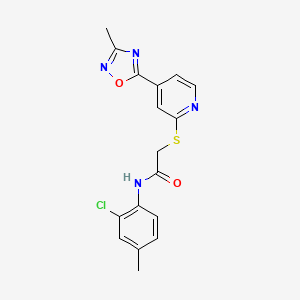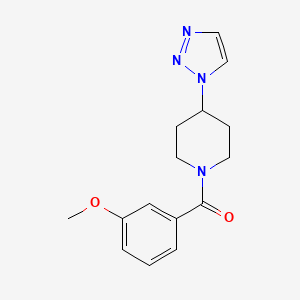
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1H-1,2,3-triazol-4-yl, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound or its analogs typically involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The structures of these synthesized compounds are usually established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound and its analogs have been characterized by 1H NMR, 13C NMR, and HR-MS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The compoundThis compound and its analogs have been screened for their in vitro cytotoxic activity against various cell lines . This suggests that these compounds may undergo chemical reactions within biological systems that result in cytotoxic effects. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its analogs can vary. Some related compounds are known to be thermally stable with decomposition onset temperatures ranging from 147–228 °C . The IR absorption spectra of some analogs have shown signals for C=O groups at 1650–1712 cm−1 .作用機序
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone is not yet fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of more effective therapies in the future.
合成法
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone involves the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.
科学的研究の応用
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-8-5-13(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRJAXTGYDLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
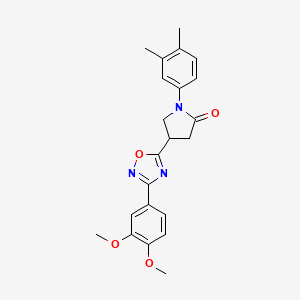
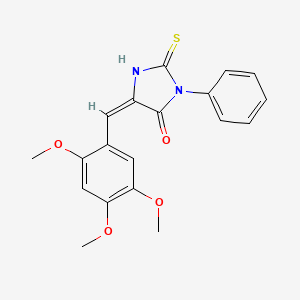
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)
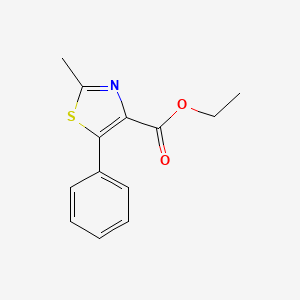

![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)
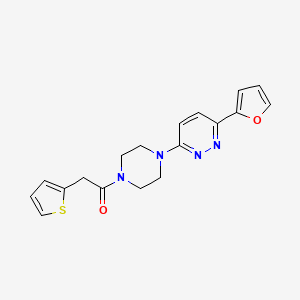
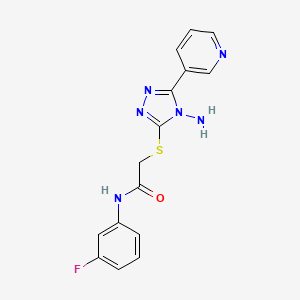
![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)
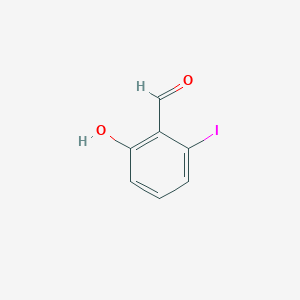
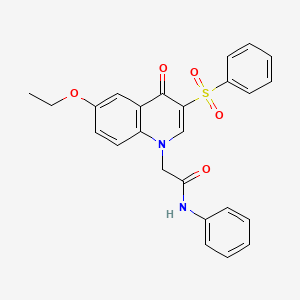
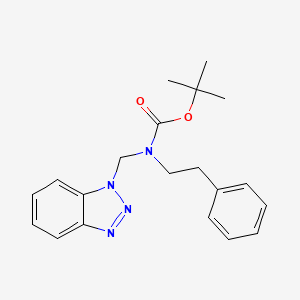
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)
